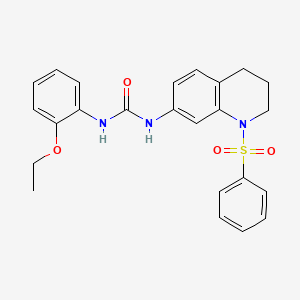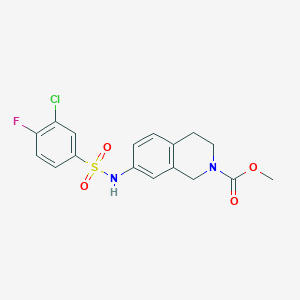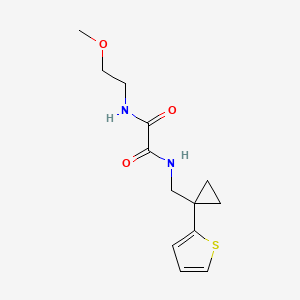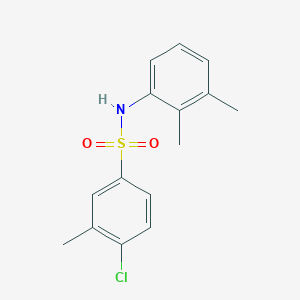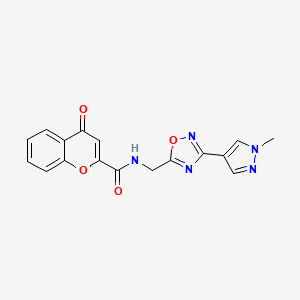![molecular formula C24H24FN5O3 B2746794 N-[2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylquinolin-6-yl]acetamide CAS No. 951617-63-3](/img/structure/B2746794.png)
N-[2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylquinolin-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a quinoline, a piperidine, and a piperazine . These groups are common in many biologically active compounds, including pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the piperazine and piperidine rings might undergo reactions at the nitrogen atoms, and the quinoline ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule .Aplicaciones Científicas De Investigación
Organic Synthesis and Process Development
A practical process for synthesizing similar compounds, highlighting techniques for removing unwanted by-products and optimizing yields, is crucial for the development of pharmaceuticals and research chemicals (Guillaume et al., 2003).
Biological Activity and Potential Therapeutic Applications
Research has demonstrated the synthesis and characterization of derivatives with significant antibacterial, antifungal, and anthelmintic activity. Molecular docking studies suggest these compounds bind similarly to standards, indicating potential as therapeutic agents (Khan et al., 2019). Another study synthesized derivatives evaluated for their antimicrobial and anticancer activities, showing significant antimicrobial action and promising anticancer activity, underscoring their potential in drug development (Mehta et al., 2019).
Diagnostic and Research Tool Development
The synthesis and biodistribution of a radiolabeled compound for PET imaging of central neurokinin(1) receptors highlight its potential as a diagnostic tool for investigating neurological conditions (Mey et al., 2005). This approach can lead to improved understanding and treatment strategies for diseases affecting the central nervous system.
Chemical Diversity and Novel Applications
The development of compounds with a focus on anticancer activity through VEGFR-2-TK inhibition demonstrates the chemical diversity and potential novel therapeutic applications of this compound class (Hassan et al., 2021). Such research contributes to the expanding arsenal of anticancer agents with specific molecular targets.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-28-15-20-22(27-28)23(32)30(14-18-9-11-19(25)12-10-18)24(33)29(20)16-21(31)26-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,15H,5,8,13-14,16H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTGOMWYBQUZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCCCC3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)

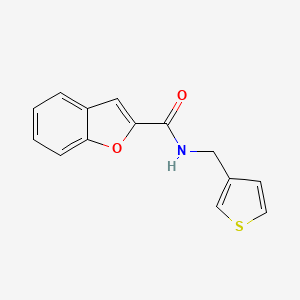
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)
![N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2746721.png)
